molecular formula C16H27NO2 B6151971 tert-butyl 2-[(adamantan-1-yl)amino]acetate CAS No. 924281-70-9

tert-butyl 2-[(adamantan-1-yl)amino]acetate

Cat. No. B6151971
CAS RN: 924281-70-9
M. Wt: 265.4
InChI Key:
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Description

Tert-butyl 2-[(adamantan-1-yl)amino]acetate, also known as TBCAA, is an organic compound belonging to the class of tert-butyl esters. It is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. It is used as a reagent in organic synthesis and has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology.

Scientific Research Applications

Tert-butyl 2-[(adamantan-1-yl)amino]acetate has been investigated for its potential applications in various fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammatory diseases. In materials science, it has been studied for its potential use as a component of coatings and adhesives. In biotechnology, it has been studied for its potential use in the production of peptides and proteins.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(adamantan-1-yl)amino]acetate is not yet fully understood. However, it is believed that it may act as an inhibitory agent, blocking the activity of certain enzymes that are involved in the metabolism of drugs and other molecules. It is also believed that it may act as a prodrug, which is converted to an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been observed that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it has been observed to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 2-[(adamantan-1-yl)amino]acetate in laboratory experiments is its high solubility in water and other organic solvents. This makes it easy to use in various synthetic reactions. However, it has some limitations, such as its low stability in the presence of light and oxygen, and its low reactivity in certain reactions.

Future Directions

There are many potential future directions for the use of tert-butyl 2-[(adamantan-1-yl)amino]acetate. These include further research into its mechanism of action, its potential use as a drug candidate, its potential use as a component of coatings and adhesives, and its potential use in the production of peptides and proteins. In addition, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, is needed.

Synthesis Methods

Tert-butyl 2-[(adamantan-1-yl)amino]acetate can be synthesized by a two-step method. The first step involves the reaction of tert-butyl bromide with adamantane-1-amine in an aqueous solution of sodium hydroxide to form tert-butyl 2-amino-adamantane. The second step involves the reaction of the tert-butyl 2-amino-adamantane with acetic anhydride in the presence of a catalytic amount of pyridine to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(adamantan-1-yl)amino]acetate involves the reaction of tert-butyl glycinate with 1-adamantylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with tert-butyl chloroacetate to yield the final product.", "Starting Materials": [ "tert-butyl glycinate", "1-adamantylamine", "coupling agent (e.g. EDCI or DCC)", "tert-butyl chloroacetate" ], "Reaction": [ "Step 1: Dissolve tert-butyl glycinate and 1-adamantylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: After completion of the coupling reaction, add tert-butyl chloroacetate to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 2-[(adamantan-1-yl)amino]acetate as a white solid." ] }

CAS RN

924281-70-9

Molecular Formula

C16H27NO2

Molecular Weight

265.4

Purity

95

Origin of Product

United States

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